An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts for 2-(Trifluoromethyl)thiazole-4-carbohydrazide
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts for 2-(Trifluoromethyl)thiazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(Trifluoromethyl)thiazole-4-carbohydrazide. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the nuclear environment of this molecule, enabling researchers to interpret, predict, and validate their own spectroscopic findings.
Introduction: The Significance of NMR in Fluorinated Heterocyclic Drug Discovery
2-(Trifluoromethyl)thiazole-4-carbohydrazide belongs to a class of compounds of significant interest in medicinal chemistry. The trifluoromethyl group is a key pharmacophore, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The thiazole ring is a prevalent scaffold in numerous biologically active molecules, and the carbohydrazide functional group provides a versatile handle for further synthetic modifications.
NMR spectroscopy is an indispensable tool for the structural elucidation of such fluorinated organic molecules. ¹H NMR provides detailed information about the proton environment, while ¹⁹F NMR offers a direct and highly sensitive window into the electronic surroundings of the fluorine atoms. The large chemical shift dispersion and the absence of endogenous fluorine in biological systems make ¹⁹F NMR a particularly powerful technique in drug discovery. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹⁹F NMR spectra of the title compound.
Molecular Structure and Predicted NMR Resonances
The unique electronic properties of the trifluoromethyl group and the thiazole ring profoundly influence the chemical shifts of nearby protons and the fluorine nuclei themselves.
Diagram 1: Molecular Structure and Key NMR-Active Nuclei
Caption: Structure of 2-(Trifluoromethyl)thiazole-4-carbohydrazide with key protons and fluorine atoms highlighted.
In-depth Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(Trifluoromethyl)thiazole-4-carbohydrazide is expected to be relatively simple, with distinct signals for the thiazole proton and the hydrazide protons.
Predicted Chemical Shifts (δ)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| Thiazole-H5 | 8.0 - 8.5 | Singlet (s) | The H5 proton is on an electron-deficient aromatic ring, deshielded by the electronegative nitrogen and sulfur atoms. The adjacent trifluoromethyl group at the 2-position will further withdraw electron density, shifting this proton downfield. In similar thiazole systems, the thiazole proton is observed in this region.[1][2] |
| -NH- | 9.5 - 10.5 | Broad Singlet (br s) | The amide proton is typically deshielded and will appear as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. In related carbohydrazide structures, the NH proton signal is often observed in this downfield region.[3] |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | The terminal amine protons are generally more shielded than the amide proton. Their chemical shift can be highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. They are expected to appear as a broad singlet. |
Causality of Experimental Choices in ¹H NMR Acquisition
For optimal resolution and accurate integration of the broad -NH and -NH₂ signals, certain experimental parameters should be carefully considered:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for carbohydrazides. Its ability to form hydrogen bonds helps to slow down the exchange of the labile NH protons, resulting in sharper signals compared to solvents like chloroform-d (CDCl₃).
-
Temperature: Lowering the temperature of the NMR experiment can further reduce the rate of proton exchange, leading to better-resolved signals for the NH and NH₂ groups.
-
Concentration: The chemical shifts of the NH and NH₂ protons can be concentration-dependent due to intermolecular hydrogen bonding. It is crucial to report the concentration at which the spectrum was acquired.
Comprehensive Guide to the ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for characterizing trifluoromethyl-containing compounds. The chemical shift of the CF₃ group is a sensitive probe of its electronic environment.
Predicted Chemical Shift (δ)
| Fluorine Nuclei | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| -CF₃ | -60 to -65 | Singlet (s) | The trifluoromethyl group attached to the electron-withdrawing thiazole ring is expected to resonate in this typical region for aryl-CF₃ groups.[4] The absence of any adjacent protons or other fluorine atoms will result in a singlet. The precise chemical shift is sensitive to the electronic nature of the heterocyclic ring.[5][6] |
The Importance of an Appropriate Reference Standard
Accurate reporting of ¹⁹F chemical shifts requires the use of a suitable reference standard. While trichlorofluoromethane (CFCl₃) is the primary standard (δ = 0.00 ppm), it is a volatile and environmentally hazardous compound.[7] Common secondary standards include:
The choice of standard and whether it is used as an internal or external reference should always be reported with the spectral data.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality ¹H and ¹⁹F NMR spectra of 2-(Trifluoromethyl)thiazole-4-carbohydrazide.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of 2-(Trifluoromethyl)thiazole-4-carbohydrazide.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
If an internal standard is required for ¹⁹F NMR, add a small, known amount of the standard to the solution.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition Parameters
The following parameters are a starting point and may require optimization on a specific instrument:[8]
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6-8 ppm.
¹⁹F NMR Acquisition Parameters
¹⁹F NMR experiments benefit from the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus.
-
Spectrometer Frequency: The corresponding ¹⁹F frequency on a 400 MHz ¹H instrument is approximately 376 MHz.
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP or WALTZ-16 decoupling).[9]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-32.
-
Spectral Width: A sweep width of approximately 50-100 ppm, centered around -60 to -70 ppm.
Diagram 2: Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of 2-(Trifluoromethyl)thiazole-4-carbohydrazide.
Conclusion: A Predictive Framework for Spectroscopic Characterization
This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹⁹F NMR spectra of 2-(Trifluoromethyl)thiazole-4-carbohydrazide. By leveraging established principles of NMR spectroscopy and drawing parallels with structurally related molecules, researchers can confidently approach the characterization of this and similar fluorinated heterocyclic compounds. The detailed experimental protocols and the rationale behind key experimental choices are intended to empower scientists in drug discovery and development to acquire high-quality, reproducible NMR data, which is fundamental to advancing their research.
References
-
Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Beilstein Journals. Available at: [Link]
-
Hassan, A. A., et al. Reactions of Substituted Carbohydrazides with Electron-poor Olefins. Zeitschrift für Naturforschung B, 58(10), 1003-1008 (2003). Available at: [Link]
-
19F NMR Reference Standards. Available at: [Link]
-
Claramunt, R. M., et al. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003 (2017). Available at: [Link]
-
Khan, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11433-11446 (2023). Available at: [Link]
-
Khan, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11433-11446 (2023). Available at: [Link]
-
Jee, J., et al. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(2), 1045-1061 (2021). Available at: [Link]
-
Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153 (2000). Available at: [Link]
-
Korkmaz, F., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 1-11 (2015). Available at: [Link]
-
Korkmaz, F., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 1-11 (2015). Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. colorado.edu [colorado.edu]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. mdpi.com [mdpi.com]
